Genkwanina

Descripción general

Descripción

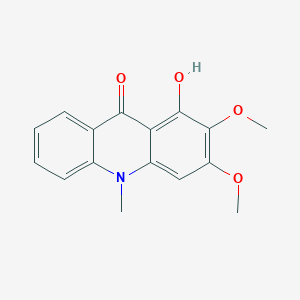

Genkwanin is an O-methylated flavone, a type of flavonoid . It can be found in the seeds of Alnus glutinosa, and the leaves of the ferns Notholaena bryopoda and Asplenium normale . It is a non-glycosylated flavonoid isolated from Callicarpa americana .

Molecular Structure Analysis

The structure of Genkwanin was determined based on spectroscopic analyses, one-dimensional NMR, HRESIMS, and was confirmed by single-crystal X-ray diffraction . The crystals grow as very thin needles with an extremely high aspect ratio . There are two independent molecules in the asymmetric unit with two different conformations and modes of packing in the crystal .Physical And Chemical Properties Analysis

Genkwanin has a molecular formula of C16H12O5 . Its molecular weight is 284.26 . It is a solid substance with a light yellow to yellow color .Aplicaciones Científicas De Investigación

Actividad antioxidante

Se ha demostrado que la Genkwanina exhibe propiedades antioxidantes significativas. Puede reducir el estrés oxidativo al eliminar los radicales libres e inhibir las vías que promueven la inflamación, lo cual es crucial para prevenir enfermedades crónicas .

Actividad antiinflamatoria

Los estudios han demostrado que la this compound posee potentes actividades antiinflamatorias. Puede disminuir los mediadores proinflamatorios como iNOS, TNF-α, IL-1β e IL-6, que están involucrados en diversas afecciones inflamatorias .

Actividad antihiperglucémica

La this compound tiene actividad antihiperglucémica a través de la activación de la glucoquinasa, que desempeña un papel potencial contra el síndrome metabólico y la diabetes. Esta actividad es particularmente importante en el control de los niveles de azúcar en sangre .

Propiedades anticancerígenas

La this compound ha demostrado ser prometedora en la terapia contra el cáncer debido a su capacidad para inducir la apoptosis e inhibir el crecimiento y la proliferación de las células cancerosas. Sus capacidades antitumorales se extienden a varios tipos de cáncer .

Efectos cardioprotectores

Investigaciones adicionales han indicado que la this compound puede tener efectos cardioprotectores, aunque los mecanismos específicos y las aplicaciones en esta área aún se están explorando .

Actividad antimicrobiana

La this compound también exhibe propiedades antibacterianas y antivirales, lo que la convierte en un posible candidato para el tratamiento de infecciones y el apoyo a la salud inmunológica .

Cada una de estas aplicaciones destaca los efectos farmacológicos multifacéticos de la this compound y su potencial en la investigación científica y el uso terapéutico.

Genkwanin: An emerging natural compound with multifaceted pharmacological effects A comprehensive review uncovering the anticancerous potential of genkwanin Genkwanin Inhibits Proinflammatory Mediators Mainly through the… - PLOS<a data-citationid="5183a79f

In Vivo

In vivo studies of genkwanin have revealed a range of biological activities. In mice, genkwanin has been found to possess anti-inflammatory, antioxidant, and anti-cancer effects. In rats, genkwanin has been found to possess anti-ulcer and anti-diabetic effects. In addition, genkwanin has been found to possess anti-inflammatory and anti-allergic effects in rabbits.

In Vitro

In vitro studies of genkwanin have revealed a range of biological activities. In cell cultures, genkwanin has been found to possess anti-inflammatory, antioxidant, and anti-cancer effects. In addition, genkwanin has been found to possess anti-bacterial, anti-viral, and anti-fungal effects.

Mecanismo De Acción

Target of Action

Genkwanin, a non-glycosylated flavonoid, has been found to interact with several targets in the body. It has been reported to have anti-inflammatory activities . It decreases proinflammatory mediators such as iNOS, TNF-α, IL-1β, and IL-6 . It also regulates the miR-101/MKP-1/MAPK pathway in LPS-Activated Macrophages .

Mode of Action

Genkwanin interacts with its targets at various cellular and molecular levels. It induces apoptosis and inhibits the growth and proliferation of cancer cells . It suppresses the p38- and JNK-mediated AP-1 signaling pathway and increases the mitogen-activated protein kinase (MAPK) phosphatase 1 (MKP-1) expression at the posttranscriptional level . It also reduces miR-101 production .

Biochemical Pathways

Genkwanin affects several biochemical pathways. It has been found to reduce oxidative stress and the release of cytokines or pathways that promote inflammation . It also regulates the miR-101/MKP-1/MAPK pathway .

Result of Action

Genkwanin exhibits remarkable antioxidant and anti-inflammatory activities . It has shown antihyperglycemic activity with a potential role against metabolic syndrome and diabetes . It also has anticancer effects, including apoptosis induction and cancer cell growth and proliferation inhibition .

Action Environment

The action of Genkwanin can be influenced by various environmental factors. For instance, Ginkgo biloba, a plant species known for its high resistance to adverse biotic and abiotic environmental factors, contains Genkwanin . This suggests that the efficacy and stability of Genkwanin could potentially be influenced by the plant’s growing conditions.

Actividad Biológica

Genkwanin has been found to possess a range of biological activities, such as anti-inflammatory, antioxidant, anti-cancer, anti-bacterial, anti-viral, and anti-fungal effects. In addition, genkwanin has been found to possess anti-ulcer and anti-diabetic effects.

Biochemical and Physiological Effects

Genkwanin has been found to possess a range of biochemical and physiological effects. In cell cultures, genkwanin has been found to inhibit the production of inflammatory mediators, such as cytokines and prostaglandins. In addition, genkwanin has been found to induce apoptosis in cancer cells, possess antioxidant effects, and inhibit the growth of bacteria, viruses, and fungi.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of genkwanin in laboratory experiments has a number of advantages. First, genkwanin is a natural compound and is therefore less likely to cause side effects than synthetic compounds. Second, genkwanin has a wide range of biological activities, making it suitable for a variety of experiments. Third, genkwanin is relatively easy to synthesize in the laboratory.

However, there are also some limitations to the use of genkwanin in laboratory experiments. First, the exact mechanism of action of genkwanin is still not fully understood. Second, genkwanin is not as widely available as some other compounds, making it more difficult to obtain. Third, genkwanin is not as potent as some other compounds, making it less suitable for some experiments.

Direcciones Futuras

The potential of genkwanin as a therapeutic agent is still being explored. There are a number of potential future directions for research. These include further investigation into the mechanism of action of genkwanin, development of more potent genkwanin derivatives, exploration of genkwanin as a potential treatment for other diseases, and investigation into the potential side effects of genkwanin. In addition, further research into the synthesis of genkwanin and the development of more efficient and cost-effective synthesis methods is needed. Finally, further research into the potential application of genkwanin in the food industry is also needed.

Propiedades

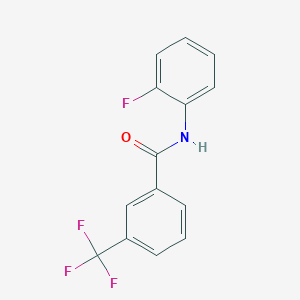

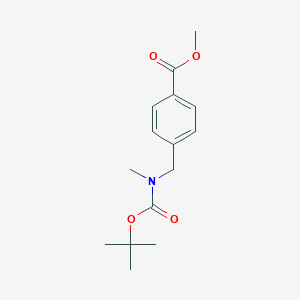

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMYFOBNRRGFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195908 | |

| Record name | Genkwanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

437-64-9 | |

| Record name | Genkwanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genkwanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genkwanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4â??,5-Dihydroxy-7-methoxyflavone; 7-Methylapigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENKWANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K3I5D6B2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is genkwanin and where is it found?

A: Genkwanin (5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one) is a naturally occurring flavonoid, specifically an O-methylated flavone. [, ] It is predominantly found in various plant species, notably in Daphne genkwa, a plant used in traditional Chinese medicine. [, , , ] Aquilaria crassna, the source of agarwood, also contains genkwanin. [, ]

Q2: How does genkwanin exert its anti-inflammatory effects?

A: Research suggests that genkwanin primarily exerts its anti-inflammatory effects through the regulation of the microRNA-101/MKP-1/MAPK pathway. [] In LPS-activated macrophages, genkwanin was found to suppress the p38- and JNK-mediated AP-1 signaling pathway. [] Additionally, it increased the expression of mitogen-activated protein kinase (MAPK) phosphatase 1 (MKP-1) at the post-transcriptional level by reducing microRNA-101 (miR-101) production, which negatively regulates MKP-1. []

Q3: What is the role of SIRT1 in genkwanin’s protective effect against colitis?

A: Studies using a murine model of experimental colitis showed that genkwanin administration led to an upregulation of SIRT1 expression. [] Inhibiting SIRT1 through lentivirus-mediated knockdown partially negated genkwanin’s protective effects against oxidative stress and mitochondrial dysfunction in this model. [] This suggests that SIRT1 plays a crucial role in mediating the beneficial effects of genkwanin in colitis.

Q4: What is the mechanism of action of genkwanin in alleviating osteoarthritis?

A: In vitro studies using interleukin-1 beta (IL-1β) induced chondrocytes suggest that genkwanin mitigates inflammation, apoptosis, and degradation of the extracellular matrix (ECM) by upregulating dual-specificity protein phosphatase-1 (DUSP1). [] Genkwanin's upregulation of DUSP1 appears to alleviate mitochondrial dysfunction induced by IL-1β, thereby protecting chondrocytes. []

Q5: What is the role of genkwanin in regulating inflammation and proliferation in human keratinocytes?

A: Research indicates that genkwanin may regulate proliferation and inflammatory responses in human immortal keratinocyte HaCaT cells, particularly in the context of psoriasis. [] This regulation is thought to be mediated through modulation of the nuclear factor-kappa B signaling pathway, which is frequently overactivated in psoriatic conditions. []

Q6: Can genkwanin influence uterine contractions?

A: Studies on isolated rat uterine smooth muscle showed that genkwanin significantly enhanced both contraction and relaxation. [] This effect was observed to be dose-dependent and comparable to the effects of oxytocin, a known uterotonic agent. []

Q7: How effective is genkwanin in combating postpartum hemorrhage complicated by MODS?

A: In a rat model of postpartum hemorrhage with multiple organ dysfunction syndrome (MODS), genkwanin demonstrated a significant ability to inhibit inflammatory responses. [] It effectively reduced the expression of pro-inflammatory cytokines tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lung tissue, indicating its potential in managing this complex condition. []

Q8: How does the chemical structure of genkwanin influence its glucuronidation?

A: Studies investigating the regioselective glucuronidation of genkwanin, apigenin, and acacetin in human liver and intestinal microsomes revealed structure-dependent variations. [] The position of hydroxyl groups on these flavones influenced both the types and activities of UDP-glucuronosyltransferase (UGT) enzymes involved in their glucuronidation, highlighting the importance of structural considerations in genkwanin metabolism. []

Q9: What are the primary metabolic pathways of genkwanin in humans?

A: Research using human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes, analyzed through UHPLC-Q-TOF-MS, revealed that demethylation, hydroxylation, and o-glucuronidation are the major metabolic pathways of genkwanin. [] Specific UGT enzymes, including UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7, were found to play significant roles in the glucuronidation of genkwanin metabolites. []

Q10: How does genkwanin absorption vary along the intestinal tract?

A: A single-pass intestinal perfusion (SPIP) rat model demonstrated that genkwanin absorption is segment-dependent. [] The duodenum emerged as the most efficient site for genkwanin absorption, followed by the jejunum and ileum. []

Q11: What is the role of transporters in genkwanin absorption?

A: The SPIP rat model showed that genkwanin is likely transported by both passive diffusion and an active efflux mechanism mediated by multidrug resistance protein (MDR). [] This conclusion is based on the observation that co-perfusion with probenecid (an MDR inhibitor) increased genkwanin's effective permeability coefficient (P eff), while verapamil and pantoprazole (both P-gp inhibitors) decreased it. []

Q12: How do monoterpenes influence the intestinal absorption of genkwanin?

A: The SPIP rat model revealed that co-administration of monoterpenes with genkwanin can influence its absorption. [] Monoterpenes containing a carbonyl group, such as camphor and menthone, enhanced genkwanin absorption more effectively than those with a hydroxyl group (borneol and menthol). [] This finding suggests the potential for utilizing specific monoterpenes as absorption enhancers for genkwanin.

Q13: How does mannitol stress affect genkwanin biosynthesis in Coleus forskohlii?

A: Mannitol treatment of Coleus forskohlii plants increased the expression of CfCYP93B, a cytochrome P450 enzyme potentially involved in genkwanin biosynthesis. [] Conversely, mannitol decreased the expression of CfCYP706C, an enzyme potentially involved in the biosynthesis of competing flavonoid pathways. [] This differential regulation led to an increase in genkwanin accumulation, suggesting a metabolic shift towards flavone synthesis under mannitol stress. []

Q14: How does the age of Aquilaria crassna leaves affect their genkwanin content?

A: HPLC analysis of Aquilaria crassna leaves revealed fluctuations in genkwanin content with leaf age. [, ] Genkwanin levels were low in the youngest leaves, peaked in middle-aged leaves, and declined in the oldest leaves. [] This dynamic pattern suggests specific stages of leaf development may be optimal for harvesting genkwanin.

Q15: What are the challenges associated with using genkwanin as a therapeutic agent?

A: Despite its promising bioactivities, the therapeutic use of genkwanin is hampered by its poor water solubility. [] This limitation hinders its bioavailability and necessitates the development of effective delivery systems to improve its solubility and therapeutic efficacy.

Q16: How can nanotechnology be employed to enhance the therapeutic potential of genkwanin?

A: Researchers have successfully developed genkwanin nanosuspensions (GKA-NSps) using D-alpha tocopherol acid polyethylene glycol succinate (TPGS) as a stabilizer. [] These GKA-NSps displayed improved solubility, sustained drug release, and enhanced in vitro cytotoxicity against various cancer cell lines compared to free genkwanin. [] Furthermore, in vivo studies using MCF-7 tumor-bearing mice demonstrated that GKA-NSps exhibited comparable therapeutic efficacy to paclitaxel (PTX) but with a higher safety profile. []

Q17: What are the potential applications of genkwanin in cancer therapy?

A: In vitro and in vivo studies suggest that genkwanin holds promise as a potential antitumor agent, particularly in breast cancer. [] Its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth, coupled with its favorable safety profile when formulated as nanosuspensions, warrants further investigation in clinical settings.

Q18: Can genkwanin be used to treat bacterial infections?

A: While a hydroethanolic extract of Gochnatia pulchra (containing genkwanin) showed minimal antibacterial activity, isolated genkwanin exhibited pronounced effects against certain bacteria. [] Notably, genkwanin was effective against Streptococcus pyogenes and Enterococcus faecalis. [] This suggests that genkwanin, potentially in combination with other antimicrobial agents, could be further explored for its antibacterial potential.

Q19: What analytical techniques are commonly employed to quantify genkwanin?

A: High-performance liquid chromatography (HPLC) is frequently used for the quantitative analysis of genkwanin in various matrices, including plant materials, extracts, and biological samples. [, , , , , , , ] This technique, often coupled with UV detection or mass spectrometry, allows for sensitive and specific determination of genkwanin levels.

Q20: What is the historical context of genkwanin research?

A: Genkwanin was first isolated and identified from Daphne genkwa roots. [] Early research focused on its traditional use in Chinese medicine for treating conditions like cough, edema, and ascites. [, , ] Over time, investigations expanded to explore its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. [, , , , , ] Current research focuses on understanding its mechanisms of action, improving its bioavailability, and developing novel delivery systems to fully exploit its therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)

![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)

![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)

![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)